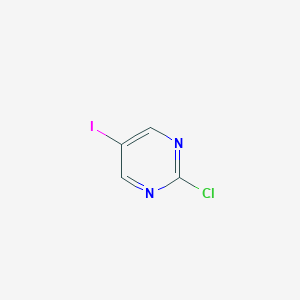

2-Chloro-5-iodopyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis and Applied Sciences

Pyrimidine derivatives represent a cornerstone in the field of heterocyclic chemistry, exhibiting a wide array of biological activities and practical applications. growingscience.comresearchgate.net These six-membered aromatic rings containing two nitrogen atoms at the 1 and 3 positions are fundamental components of natural and synthetic compounds. growingscience.comgsconlinepress.com In nature, the pyrimidine motif is central to the structure of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. gsconlinepress.comtandfonline.com This inherent biological relevance has spurred extensive research into pyrimidine-based compounds, leading to their use in a variety of therapeutic agents, including antiviral, anticancer, antibacterial, and anti-inflammatory drugs. researchgate.nettandfonline.comorientjchem.org Beyond medicine, pyrimidine derivatives find utility in agriculture as herbicides and plant growth regulators. gsconlinepress.com The versatility of the pyrimidine scaffold allows for diverse chemical modifications, making it a privileged structure in drug discovery and materials science. researchgate.netresearchgate.net

Overview of Halogenated Pyrimidines as Key Building Blocks

Halogenated pyrimidines are particularly valuable intermediates in organic synthesis. The introduction of one or more halogen atoms onto the pyrimidine ring provides reactive handles for a variety of chemical transformations, most notably in cross-coupling reactions. acs.org The nature and position of the halogen atom can be strategically chosen to control the regioselectivity of subsequent reactions. The electron-withdrawing nature of halogens enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions. Furthermore, iodo- and bromo-substituted pyrimidines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are powerful methods for constructing carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reactivity makes halogenated pyrimidines indispensable building blocks for the synthesis of complex molecules with desired electronic and biological properties. researchgate.netdiva-portal.org

Specific Research Focus on 2-Chloro-5-iodopyrimidine within Contemporary Chemical Research

Among the vast family of halogenated pyrimidines, this compound has emerged as a compound of significant interest in modern chemical research. lookchem.com Its unique structure, featuring two different halogen atoms at distinct positions, allows for selective and sequential functionalization. The greater reactivity of the iodine atom compared to the chlorine atom in palladium-catalyzed cross-coupling reactions enables chemists to introduce a substituent at the 5-position while leaving the 2-chloro group intact for subsequent transformations. chemicalbook.com This orthogonal reactivity is highly advantageous for the efficient construction of polysubstituted pyrimidine derivatives. Consequently, this compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. chemicalbook.comchemicalbook.com Its utility as a versatile building block continues to be explored in the development of novel compounds for pharmaceutical and agrochemical applications. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRCNZXKKTLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364898 | |

| Record name | 2-chloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32779-38-7 | |

| Record name | 2-chloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Iodopyrimidine

Direct Synthetic Routes to 2-Chloro-5-iodopyrimidine

The direct synthesis of this compound can be achieved through targeted chlorination and iodination reactions on suitable pyrimidine (B1678525) precursors. These methods offer a more streamlined approach to the desired product.

Chlorination Reactions of Pyrimidine Precursors

The introduction of a chlorine atom at the 2-position of the pyrimidine ring is a key step in the synthesis of this compound. A common strategy involves the chlorination of pyrimidine derivatives that already possess an iodine atom at the 5-position.

One documented method starts from 5-iodopyrimidine-2-amine. In a reaction facilitated by copper(II) chloride (CuCl2) and tert-butyl nitrite (B80452), the amino group is replaced by a chlorine atom. chemicalbook.com This process, a variation of the Sandmeyer reaction, is typically carried out in an acetonitrile (B52724) solvent and heated to around 70°C for several hours. chemicalbook.com The resulting this compound can then be purified from the reaction mixture. chemicalbook.com

Another approach involves the direct chlorination of pyrimidin-2-ol (also known as 2-hydroxypyrimidine) derivatives. The use of phosphoryl chloride (POCl3) is a standard and effective method for converting hydroxy-pyrimidines to their chloro-counterparts. thieme-connect.de This reaction is generally performed by refluxing the substrate in an excess of phosphoryl chloride. thieme-connect.de In some instances, the addition of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction. thieme-connect.de

Iodination Strategies for Pyrimidine Scaffolds

The introduction of an iodine atom at the 5-position of the pyrimidine ring is another crucial step. This is often accomplished through electrophilic iodination of a pre-existing 2-chloropyrimidine (B141910) scaffold.

A widely used method for the synthesis of 5-halopyrimidines is the reaction of the pyrimidine with an iodinating agent in the presence of a suitable solvent. For instance, the iodination of 2-chloropyrimidine can be carried out using iodine monochloride (ICl) in a polar aprotic solvent like dimethylformamide (DMF) at controlled low temperatures (0–5°C) to minimize side reactions. Other iodinating reagents such as N-iodosuccinimide (NIS) have also been employed. researchgate.net The reaction of uracil (B121893) and its derivatives with NIS in glacial acetic acid is a known method for nuclear substitution. researchgate.net

Furthermore, a one-pot synthesis of halogenated pyrazolo[1,5-a]pyrimidines has been reported using a mixture of sodium halides (including NaI) and potassium persulfate (K2S2O8) in an aqueous medium, suggesting a potential route for direct iodination. acs.org

Multi-Step Synthetic Pathways Incorporating this compound

In many instances, this compound is synthesized as part of a longer, multi-step sequence, often beginning with more readily available pyrimidine precursors. These pathways allow for greater control over the introduction of various functional groups.

Sequential Halogenation and Functionalization Protocols

A common multi-step approach involves the sequential halogenation of a pyrimidine ring. For example, a synthesis can start with a commercially available pyrimidine derivative, which is first iodinated and then chlorinated, or vice versa.

One such pathway begins with 5-bromo-2-chloropyrimidine. Through a Finkelstein-type reaction, the chlorine atom can be exchanged for an iodine atom using sodium iodide and hydroiodic acid in a solvent like chloroform. chemicalbook.com This reaction typically proceeds at room temperature over an extended period. chemicalbook.com

Another illustrative multi-step synthesis starts with 2-amino-4-chloropyrimidine. acs.org This precursor can undergo bromination with N-bromosuccinimide (NBS) to yield 2-amino-4-chloro-5-bromopyrimidine. acs.org While this example introduces a bromine atom, a similar strategy could potentially be adapted for iodination. The resulting di-halogenated pyrimidine can then undergo further functionalization.

The synthesis of 2,6-dichloro-5-iodo-pyrimidine-4-amine (B8358730) showcases a sequential halogenation and amination route. This involves the chlorination of 4,6-dihydroxypyrimidine, followed by selective amination and subsequent iodination using NIS.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The scalability of synthetic routes is a critical consideration for both industrial and laboratory applications. Optimization of reaction conditions aims to maximize yield, purity, and efficiency while minimizing costs and environmental impact.

For laboratory-scale synthesis, careful control of stoichiometry, temperature, and reaction time is paramount. The use of inert atmospheres (e.g., nitrogen or argon) and purification techniques like column chromatography are often necessary to obtain high-purity products.

The choice of catalyst can also be optimized. For instance, in palladium-catalyzed amination reactions on 2-chloro-5-iodopyridine (B1352245), the use of a Pd-BINAP catalyst in combination with a large excess of cesium carbonate was found to be essential for achieving fast reaction times. thieme-connect.com

Below is a table summarizing various synthetic approaches to halogenated pyrimidines, including those relevant to the synthesis of this compound.

| Starting Material | Reagents | Product | Scale | Reference |

| 5-Iodopyrimidine-2-amine | CuCl₂, tert-butyl nitrite, acetonitrile | This compound | Lab | chemicalbook.com |

| 2-Chloropyrimidine | I₂, AgOAc, dichloromethane | Iodo-functionalized pyrimidine | Lab | researchgate.net |

| 5-Bromo-2-chloropyrimidine | NaI, HI, chloroform | 5-Bromo-2-iodopyrimidine | Lab | chemicalbook.com |

| 2-Amino-4-chloropyrimidine | PMB-Cl, NaOtBu, THF/DMAc; then NBS | 2-(p-Methoxybenzyl)amino-4-chloro-5-bromopyrimidine | Kilo | acs.org |

| 2-Chloro-5-iodopyridine | Aniline, Pd(OAc)₂, BINAP, Cs₂CO₃, toluene | 2-Chloro-5-(phenylamino)pyridine | Lab | thieme-connect.com |

Nucleophilic Aromatic Substitution Reactions at the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effects of the halogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNA_r) reactions.

Regioselectivity and Reactivity Profiles of Halogen Substituents

In this compound, the two halogen atoms, chlorine and iodine, exhibit different reactivities towards nucleophilic attack. The chlorine atom at the 2-position is generally more susceptible to substitution by nucleophiles than the iodine atom at the 5-position. This is attributed to the electronic activation of the C2 position by the two ring nitrogen atoms. The kinetics of the reaction of piperidine (B6355638) with a series of 2-chloro-5-substituted pyrimidines have been investigated, providing insights into the reactivity of the chloro substituent. shu.ac.uk

The general mechanism for nucleophilic aromatic substitution on a pyrimidine ring can proceed through different pathways, including a bimolecular mechanism. shu.ac.ukresearchgate.net The relative reactivity of halogens in dihalopyrimidines can be influenced by the reaction conditions and the nature of the nucleophile.

Substitutions Involving Oxygen, Nitrogen, and Sulfur Nucleophiles

A variety of nucleophiles can be employed to displace the chlorine atom at the 2-position of this compound.

Nitrogen Nucleophiles: Amines are common nucleophiles in these reactions. For instance, the reaction of this compound with morpholine (B109124) results in the formation of 4-(5-iodopyrimidin-2-yl)morpholine. This reaction typically proceeds by heating the reactants, often with the amine itself serving as the solvent. Similarly, reactions with other amines, such as 3-ethoxypiperidine (B1308565), can yield the corresponding 2-amino-substituted pyrimidine. vulcanchem.com The reaction with piperidine has also been a subject of kinetic studies. shu.ac.uk

Oxygen Nucleophiles: Alkoxides and phenoxides can also act as nucleophiles. For example, this compound reacts with 2-fluorophenol (B130384) in the presence of potassium carbonate in dimethylsulfoxide (DMSO) to yield the corresponding ether.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of the 2-chloro substituent. The use of xanthates as thiol-free reagents has been reported for the synthesis of thioethers from this compound, affording the product in high yield. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom at the 5-position makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive in these catalytic cycles than the carbon-chlorine bond, allowing for selective functionalization at the C5 position.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position of this compound.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine ring and various aryl or alkyl groups. In this reaction, this compound is reacted with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net

The reaction selectively occurs at the C-I bond. For example, the Suzuki-Miyaura coupling of this compound with phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with sodium carbonate as the base in a THF/water solvent system, yields 2-chloro-5-phenylpyrimidine. The iodine atom's superior leaving group ability allows this transformation to proceed while leaving the C-Cl bond intact.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl/Alkyl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 2-Chloro-5-phenylpyrimidine | Not specified |

The Sonogashira-Hagihara coupling enables the introduction of alkyne moieties at the 5-position of the pyrimidine ring. This reaction involves the coupling of this compound with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov

Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the carbon-iodine bond. nih.govbeilstein-journals.org For instance, the reaction of 2-chloro-5-iodopyridine (a related substrate) with phenylacetylene (B144264) using a palladium catalyst can yield 2-chloro-5-(2-phenylethynyl)pyridine. nih.govbeilstein-journals.org While this example is for a pyridine (B92270) derivative, the principle of selective reaction at the iodo-substituent is applicable to this compound. The reactivity of the C-I bond is higher than the C-Cl bond in such alkynylation reactions. thieme-connect.com

Table 2: Examples of Sonogashira-Hagihara Cross-Coupling Reactions

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Not specified | Not specified | 2-Chloro-5-(phenylethynyl)pyrimidine | Not specified | nih.govbeilstein-journals.org |

Negishi Cross-Coupling Strategies

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann coupling, offer a classical and often more economical alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org These reactions typically require a copper(I) source, often in the presence of a ligand, and are effective for coupling aryl halides with nucleophiles. The reactivity trend mirrors that of palladium catalysis, with the C-I bond being more susceptible to reaction than the C-Cl bond. nih.gov

For this compound, copper-catalyzed C-N bond formation can be achieved with various amines. For example, coupling with adamantane-containing amines has been demonstrated on the analogous 2-chloro-5-iodopyridine substrate using a copper(I) iodide (CuI) catalyst, often supported by a ligand like N,N'-dimethylethylenediamine (DMEDA). nih.gov Similarly, C-O bond formation with phenols can be accomplished. A reaction between this compound and 2-fluorophenol proceeds in the presence of potassium carbonate in DMSO, though this may occur via a copper-free SNAr mechanism at the more activated C-2 position. chemicalbook.com

| Nucleophile | Catalyst/Conditions | Product | Ref. |

| Phenol | CuI / Picolinic Acid / Cs₂CO₃ | 2-Chloro-5-phenoxypyrimidine | nih.gov |

| Amine (e.g., Morpholine) | CuI / DMEDA / K₃PO₄ | 4-(5-Iodo-2-pyrimidinyl)morpholine (SNAr product) | chemicalbook.com |

This table summarizes representative copper-catalyzed coupling conditions, including likely SNAr pathways.

Emerging Catalytic Systems for Pyrimidine Functionalization

Recent advances in catalysis have introduced novel methods for functionalizing pyrimidines beyond traditional cross-coupling. These emerging systems often feature milder conditions, alternative activation modes, and unique selectivities.

One such area is photoredox catalysis. Metal-free photochemical reactions of this compound have been reported. Photolysis in the presence of various heteroarenes, such as furan (B31954) or thiophene (B33073), leads to the formation of 5-heteroarylpyrimidines in high yield. This transformation proceeds via the homolytic cleavage of the weak C-I bond upon UV irradiation, generating a 5-pyrimidinyl radical that undergoes substitution with the heteroarene.

Furthermore, dual catalytic systems combining photoredox and transition metal catalysis have enabled new transformations. A nickel-catalyzed reductive cross-coupling between this compound and an α-halonitrile has been developed, showcasing a novel approach to C(sp²)-C(sp³) bond formation. caltech.edu

Other Significant Transformation Reactions

Beyond metal-catalyzed cross-couplings, this compound can undergo other important transformations, including the removal of its halogen substituents and oxidation reactions.

Reduction Strategies for Halogen Removal

The removal of halogen atoms (dehalogenation) from the pyrimidine ring is a synthetically useful reaction. The differential reactivity of the chloro and iodo substituents allows for potential selectivity. Catalytic hydrogenation is a common method for reduction. For instance, the reduction of a terminal alkyne on a pyrimidine core using a palladium on calcium carbonate (Pd/CaCO₃) catalyst proceeds without affecting the 2-chloro substituent, indicating the stability of the C-Cl bond under these specific hydrogenation conditions. google.com Metal-catalyzed hydrogenolysis with catalysts like Pd/C is also a standard method for dehalogenation. beilstein-journals.org

More forceful, non-selective methods can remove both halogens. Heating this compound with hydriodic acid results in complete dehalogenation to form the parent pyrimidine ring. wiley.com The selective reduction of the C-I bond in the presence of the C-Cl bond is generally expected due to the lower bond dissociation energy of the C-I bond, though specific, high-yielding examples for this substrate require carefully chosen conditions.

Oxidation Reactions and Their Synthetic Utility

Oxidation reactions of pyrimidines can target either the ring nitrogen atoms to form N-oxides or side-chain substituents. The N-oxidation of the pyrimidine ring can alter its electronic properties and provide a handle for further functionalization. While direct N-oxidation of this compound is not widely documented, related structures undergo such transformations.

Oxidation can also be performed on functional groups attached to the pyrimidine ring. For example, thioethers on related halopyridine scaffolds can be selectively oxidized to the corresponding sulfones using reagents like meta-chloroperoxybenzoic acid (m-CPBA) without affecting the halogenated ring. mdpi.com The oxidation of alkyl side-chains to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is also a known transformation for pyrimidines. semanticscholar.org These reactions highlight that oxidative transformations are tolerated by the halopyrimidine core.

Photochemical Reactions for Novel Derivatization

The photochemical reactivity of this compound serves as a powerful tool for the synthesis of novel pyrimidine derivatives. The core of this reactivity lies in the selective cleavage of the carbon-iodine (C-I) bond upon irradiation with ultraviolet (UV) light. This process, known as photolysis, generates a highly reactive 2-chloro-5-pyrimidinyl radical intermediate, which can then engage in various bond-forming reactions to create new, functionalized molecules. shu.ac.ukrsc.org

The mechanism for the photolysis of iodoarenes is well-established and proceeds via a free radical pathway. shu.ac.uk The initial step involves the homolytic fission of the relatively weak C-I bond upon absorption of UV energy, producing an aryl radical (in this case, the 2-chloro-5-pyrimidinyl radical) and an iodine radical. shu.ac.uk This pyrimidinyl radical can then attack an aromatic or heteroaromatic solvent molecule, such as benzene (B151609) or furan, to form a cyclohexadienyl-type radical intermediate. shu.ac.uk Subsequent loss of a hydrogen atom yields the final 5-aryl or 5-heteroaryl pyrimidine product. shu.ac.uk This method provides a convenient alternative to other synthetic routes which may be limited, for instance, by the sensitivity of heterocyclic rings to certain reagents like phosphoryl chloride/dimethylformamide. shu.ac.uk

Research has demonstrated that the photolysis of this compound in the presence of various aromatic and heteroaromatic compounds is an efficient method for creating C-C bonds, affording 5-substituted pyrimidines in high yields. researchgate.netresearchgate.net These reactions are typically carried out in an acetonitrile solution with the respective arene or heteroarene. shu.ac.ukresearchgate.net The selective activation of the C-I bond is a key advantage, as the C-Cl bond remains intact during the reaction, allowing for further derivatization at that position if desired. rsc.org

The versatility of this photochemical approach has been demonstrated through reactions with a range of substrates.

Table 1: Photochemical Arylation and Heteroarylation of this compound

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzene | 2-Chloro-5-phenylpyrimidine | High | researchgate.netresearchgate.net |

| Furan | 2-Chloro-5-(2-furyl)pyrimidine | High | researchgate.netresearchgate.net |

| Thiophene | 2-Chloro-5-(2-thienyl)pyrimidine | High | researchgate.netresearchgate.net |

| Pyrrole | 2-Chloro-5-(2-pyrrolyl)pyrimidine | High | researchgate.netresearchgate.net |

| 1-Methylpyrrole | 2-Chloro-5-(1-methyl-2-pyrrolyl)pyrimidine | High | researchgate.netresearchgate.net |

Yields are reported as "high" in the source material without specific percentages being consistently provided. The reaction involves the photolysis of this compound in a solution of the specified reactant and acetonitrile. researchgate.netresearchgate.net

Studies on related halopyrimidines, such as 2-chloro-5-bromopyrimidine, further support the utility of photochemical methods. Irradiation under UVA light (e.g., using a medium-pressure mercury lamp) has been shown to be effective, generating pyrimidinyl radicals that readily form C-C bonds with various aromatic partners. rsc.org These findings underscore the synthetic potential of photochemistry to access novel pyrimidine-based scaffolds that can be used as building blocks in medicinal chemistry and materials science. rsc.orgnih.gov

Synthesis and Manufacturing

A common laboratory-scale synthesis of 2-chloro-5-iodopyrimidine involves the diazotization of 5-iodocytosine (B72790) (5-iodo-2-aminopyrimidine) followed by a Sandmeyer-type reaction. In a typical procedure, 5-iodocytosine is treated with a nitrite (B80452) source, such as tert-butyl nitrite, in the presence of a copper(II) chloride catalyst in an aprotic solvent like acetonitrile (B52724). The reaction mixture is heated to facilitate the conversion. chemicalbook.com This method provides a direct route to introduce the chloro group at the 2-position of the 5-iodopyrimidine (B189635) scaffold.

Derivatization Strategies and Functionalization of 2 Chloro 5 Iodopyrimidine

Synthesis of Substituted Pyrimidine (B1678525) Analogs

The functionalization of 2-chloro-5-iodopyrimidine often begins with the substitution of the more labile chlorine atom at the C2 position. This site is readily targeted by a variety of nucleophiles, leading to a diverse array of 2-substituted-5-iodopyrimidine intermediates.

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution by amines and hydrazine (B178648). This reaction provides a direct route to 2-amino- and 2-hydrazinopyrimidine (B184050) derivatives, which are valuable precursors for further elaboration.

For instance, this compound can be reacted with various amines to displace the chloride. A study demonstrated the reaction with tert-butylamine (B42293) in a solvent at 100°C to yield N-(tert-butyl)-5-iodopyrimidin-2-amine. rsc.org Similarly, refluxing this compound with morpholine (B109124) leads to the formation of 4-(5-iodopyrimidin-2-yl)morpholine. chemicalbook.com These reactions typically proceed by heating the pyrimidine substrate with the amine, sometimes in the presence of a base to neutralize the liberated HCl.

Hydrazine hydrate (B1144303) is also an effective nucleophile for this transformation. The reaction of a chloropyrimidine with hydrazine hydrate generates a key hydrazino intermediate. nih.govresearchgate.netijpsr.com For example, reacting a chloropyrimidine with hydrazine hydrate can produce the corresponding hydrazinylpyrimidine, which can then be used to construct more complex molecules. ijpsr.com

Table 1: Examples of Amine and Hydrazine Functionalization

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | tert-Butylamine, Potassium Fluoride | Solvent, 100°C, 17h | N-(tert-butyl)-5-iodopyrimidin-2-amine | rsc.org |

| This compound | Morpholine | Reflux, 2-3h | 4-(5-iodopyrimidin-2-yl)morpholine | chemicalbook.com |

| 2-(4-fluorobenzylthio)-4-chloropyrimidine | Hydrazine Hydrate | Reflux, 6h | 1-(2-(4-fluorobenzylthio)pyrimidin-4-yl)hydrazine | ijpsr.com |

| 4-Chloro-5-iodo-2-benzylthiopyrimidine | Hydrazine Hydrate | - | 4-Hydrazino-5-iodo-2-benzylthiopyrimidine | nih.govresearchgate.net |

Alkoxy and thioether moieties can be introduced at the C2 position through nucleophilic substitution using alcohols, phenols, or thiol precursors. These reactions, known as alkoxylation and thiolation, expand the chemical diversity of the pyrimidine core.

Alkoxylation can be achieved by reacting this compound with an alcohol or phenol, typically in the presence of a base like potassium carbonate. For example, the reaction with 2-fluorophenol (B130384) in the presence of potassium carbonate at 100°C was used to synthesize an N-benzoyl urea (B33335) compound intermediate. chemicalbook.com The general principle involves the displacement of the 2-chloro substituent by an alkoxide or aryloxy ion. scialert.net

A notable method for thiolation involves the use of potassium xanthates as odorless thiol surrogates. Research has shown that this compound reacts with potassium ethyl xanthate in the presence of iodine in DMF at 150°C to afford 2-(ethylthio)-5-iodopyrimidine in a high yield of 92%. mdpi.comresearchgate.net This transformation demonstrates the higher reactivity of the chlorine atom at the C2 position compared to the iodine atom at C5 under these specific conditions. mdpi.comresearchgate.net

Table 2: Alkoxylation and Thiolation of this compound

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryloxylation | 2-Fluorophenol, K₂CO₃ | DMSO, 100°C, 1h | 2-(2-Fluorophenoxy)-5-iodopyrimidine | - | chemicalbook.com |

| Thiolation | Potassium ethyl xanthate, I₂ | DMF, 150°C, 36h | 2-(Ethylthio)-5-iodopyrimidine | 92% | mdpi.comresearchgate.net |

Hydrazino-pyrimidines, synthesized as described in section 4.1.1, are key intermediates for the preparation of Schiff bases (also known as imines or azomethines). juniperpublishers.com Schiff bases are formed through the condensation reaction of a primary amine—in this case, the hydrazino group—with an aldehyde or a ketone. juniperpublishers.com

This two-step sequence involves first preparing the hydrazino-pyrimidine, followed by its reaction with a suitable carbonyl compound. For example, 4-hydrazino-5-iodo-2-benzylthiopyrimidine, an analog of a this compound derivative, has been condensed with a variety of substituted aromatic and heterocyclic aldehydes. nih.govresearchgate.net This reaction typically involves refluxing the hydrazino-pyrimidine and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid. nih.govresearchgate.net The resulting Schiff bases contain the characteristic C=N bond linking the pyrimidine core to the aldehyde-derived moiety. juniperpublishers.comscirp.org

This strategy has been employed to synthesize a wide range of Schiff base derivatives with diverse substituents, which have been evaluated for various biological activities. nih.govresearchgate.net

Table 3: Synthesis of Schiff Bases from Hydrazino Pyrimidine Analogs

| Hydrazino Intermediate | Aldehyde | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydrazino-5-iodo-2-benzylthiopyrimidine | Substituted aromatic aldehydes | - | Schiff bases 4(a-h) | nih.govresearchgate.net |

| 4-Hydrazino-5-iodo-2-benzylthiopyrimidine | Heterocyclic aldehydes | - | Schiff bases 4(a-h) | nih.govresearchgate.net |

| 1-(2-(4-fluorobenzylthio)pyrimidin-4-yl)hydrazine | Substituted aromatic aldehydes | - | 2-(substituted benzylidene)-1-(2-(4-fluorobenzylthio) pyrimidin-4-yl)hydrazine | ijpsr.com |

Alkoxylation and Thiolation Approaches

Introduction of Diverse Chemical Moieties

While nucleophilic substitution at C2 is a primary strategy, the C5-iodo group is the key to introducing more complex carbon-based frameworks through modern cross-coupling reactions. This allows for the attachment of a wide variety of chemical structures, significantly expanding the molecular complexity.

The iodine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the direct connection of other heterocyclic rings to the pyrimidine core. The Suzuki-Miyaura coupling is a widely used method for this purpose.

A direct application involves the coupling of this compound with a heteroaryl organometallic reagent. For instance, its reaction with 2-pyridylzinc chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄, yields 2-chloro-5-(2-pyridyl)pyrimidine with good yields and high purity. chemicalbook.com Similarly, the Suzuki-Miyaura reaction with heteroaryl boronic acids or their esters is a general approach for creating C-C bonds between two different heterocyclic systems. rsc.orgnih.gov

An alternative method for attaching heterocycles is through photolysis. The photolysis of this compound in the presence of a heteroarene, such as 1-methylpyrrole, has been shown to produce 2-chloro-5-(1-methylpyrrol-2-yl)pyrimidine. shu.ac.uk

Table 4: Examples of Heterocycle Integration

| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Cross-Coupling | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | 2-Chloro-5-(2-pyridyl)pyrimidine | chemicalbook.com |

| Photolysis | 1-Methylpyrrole | Photolysis, acetonitrile (B52724) | 2-Chloro-5-(1-methylpyrrol-2-yl)pyrimidine | shu.ac.uk |

Beyond heterocycles, the C5-iodo position is a gateway for introducing various carbon-rich structures, including aryl and alkynyl groups, via palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building complex organic molecules from the this compound scaffold.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. It involves the reaction of this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield 2-chloro-5-phenylpyrimidine. The reactivity of the C-I bond is significantly higher than the C-Cl bond in these palladium-catalyzed reactions, allowing for selective functionalization at the C5 position. rsc.org

The Sonogashira coupling provides a direct route to arylalkynyl pyrimidines by reacting this compound with a terminal alkyne. gold-chemistry.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. nih.govnih.govbeilstein-journals.org While direct examples with this compound are specific, the high reactivity of aryl iodides in Sonogashira couplings is a well-established principle, making the C5-iodo position the reactive site for this transformation. nih.govvulcanchem.com

The Heck coupling reaction can be used to introduce alkenyl substituents by reacting the halo-pyrimidine with an alkene in the presence of a palladium catalyst. thieme-connect.comscispace.com The reaction of iodo-pyrimidines with alkenes proceeds under established Heck conditions, enabling the formation of C-C bonds with sp²-hybridized carbons. thieme-connect.comcornell.edu

Table 5: Key Cross-Coupling Reactions for Attaching Carbon-Rich Architectures

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-5-phenylpyrimidine | |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl-2-chloropyrimidine | gold-chemistry.orgnih.govvulcanchem.com |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | 5-Alkenyl-2-chloropyrimidine | thieme-connect.comcornell.edusigmaaldrich.com |

Integration of Heterocyclic Systems

Regioselective Functionalization Techniques

The distinct electronic and steric environments of the C2 and C5 positions in this compound, each bearing a different halogen atom, allow for a high degree of regioselectivity in its derivatization. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond under various catalytic conditions is the cornerstone of these selective functionalization strategies. This inherent difference enables sequential and site-specific modifications, making this compound a versatile scaffold in the synthesis of complex pyrimidine derivatives.

The primary strategies for regioselective functionalization revolve around palladium-catalyzed cross-coupling reactions, which preferentially occur at the more labile C5-iodo position, and nucleophilic aromatic substitution (SNAr), which can be directed towards the C2-chloro position.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-iodo group of this compound is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C2-chloro group. This reactivity difference is exploited in several types of cross-coupling reactions to selectively form new carbon-carbon and carbon-nitrogen bonds at the C5-position, leaving the C2-chloro atom available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. In the case of this compound, it allows for the regioselective introduction of aryl or heteroaryl substituents at the C5-position. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. The choice of base and solvent system is crucial for achieving high yields and selectivity. For example, the reaction of this compound with phenylboronic acid using Pd(PPh₃)₄ and sodium carbonate in a tetrahydrofuran/water mixture proceeds efficiently at 80°C to yield 2-chloro-5-phenylpyrimidine.

| Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 80°C | 2-Chloro-5-phenylpyrimidine | N/A |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the pyrimidine ring. For this compound, the Sonogashira coupling occurs selectively at the C5-iodo position. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. mdpi.com This method provides access to a variety of 5-alkynyl-2-chloropyrimidines, which are valuable intermediates for further synthetic elaborations. nih.govresearchgate.net

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| Propargylamine | Palladium Complex | Copper(I) salt | Amine Base | N/A | N/A | 5-(3-Aminoprop-1-yn-1-yl)-2-chloropyrimidine | Good |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is highly effective for the regioselective functionalization of this compound at the C5-position. For instance, the coupling of this compound with 2-pyridylzinc chloride, catalyzed by Pd(PPh₃)₄, selectively yields 2-chloro-5-(2-pyridyl)pyrimidine in good yields. chemicalbook.com The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a valuable tool in the synthesis of complex pyrimidine derivatives. acs.orgrsc.org

| Coupling Partner | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Pyridylzinc chloride | Pd(PPh₃)₄ | N/A | N/A | 2-Chloro-5-(2-pyridyl)pyrimidine | 60-70% |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While less commonly reported for this compound compared to C-C coupling reactions, the principles of regioselectivity still apply. The reaction would be expected to proceed selectively at the C5-iodo position to introduce an amino group. The choice of palladium catalyst and ligand is critical for achieving high efficiency in these transformations. lookchem.comthieme-connect.com

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro substituent of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C2-position. The reaction typically proceeds by an addition-elimination mechanism. researchgate.net For example, the reaction of this compound with morpholine upon refluxing leads to the formation of 4-(5-iodopyrimidin-2-yl)morpholine. chemicalbook.com Similarly, reaction with tert-butylamine can yield N-(tert-butyl)-5-iodopyrimidin-2-amine. rsc.org These reactions demonstrate the utility of SNAr for the selective functionalization of the C2-position, often leaving the C5-iodo group intact for subsequent cross-coupling reactions.

| Nucleophile | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Morpholine | Morpholine (reagent and solvent) | Reflux, 2-3 h | 4-(5-Iodopyrimidin-2-yl)morpholine | N/A |

| tert-Butylamine | N/A | 100°C, 17 h | N-(tert-butyl)-5-iodopyrimidin-2-amine | N/A |

| 2-Fluorophenol | Dimethylsulfoxide | 100°C, 1 h | 2-(2-Fluorophenoxy)-5-iodopyrimidine | N/A |

Applications of 2 Chloro 5 Iodopyrimidine in Advanced Chemical Synthesis

Building Block in Complex Organic Synthesis

The structure of 2-Chloro-5-iodopyrimidine, featuring two distinct reactive sites, makes it an ideal starting material for the assembly of complex molecular architectures. The electron-deficient nature of the pyrimidine (B1678525) ring, amplified by the two ring nitrogens, activates the C-2 position for nucleophilic aromatic substitution (SNAr), while the carbon-iodine bond at the C-5 position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is systematically exploited by chemists to construct intricate molecules with high precision.

Construction of Polycyclic Heterocyclic Systems

Polycyclic heterocyclic systems are scaffolds of immense interest in drug discovery due to their rigid, three-dimensional structures that can effectively interact with biological targets. This compound serves as a linchpin in strategies aimed at constructing such frameworks.

A key approach involves the sequential functionalization of the pyrimidine ring to introduce functionalities that can participate in intramolecular cyclization reactions. For instance, the C-5 iodo group can undergo a Sonogashira coupling to install an alkyne, while the C-2 chloro group can be substituted by a nucleophile containing a tethered reactive group. Subsequent ring-closing reactions can then form a new fused ring system.

Research has also demonstrated the construction of complex bi-heterocyclic systems. In one notable synthesis, this compound was used as an intermediate in the creation of a selective phosphodiesterase type 5 (PDE-V) inhibitor. chemicalbook.com The process involved a palladium-catalyzed cross-coupling reaction between this compound and 2-pyridylzinc chloride, yielding the bi-aryl compound 2-chloro-5-(2-pyridyl)pyrimidine with a purity greater than 95%. chemicalbook.com This reaction selectively targets the iodo group, leaving the chloro group intact for potential further modification.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| This compound | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | 2-Chloro-5-(2-pyridyl)pyrimidine | 60-70% | chemicalbook.com |

| A data table illustrating the synthesis of a bi-heterocyclic system. |

Furthermore, strategies for synthesizing fused 7-deazapurine heterocycles often rely on transition metal-catalyzed intramolecular C–H arylation of arylamino-iodopyrimidines, showcasing the potential for this compound to be a precursor to fused polycyclic structures through carefully designed reaction sequences. nih.govacs.org

Synthesis of Chiral and Stereoselective Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound can be incorporated into chiral molecules through stereoselective reactions, where a new stereocenter is created with a high degree of control. This is typically achieved by reacting the pyrimidine with a chiral nucleophile or by employing a chiral catalyst.

The electrophilic C-2 position of the pyrimidine ring is susceptible to attack by chiral amines, alcohols, or other nucleophiles. In such SNAr reactions, if the nucleophile is enantiomerically pure, the resulting product will also be chiral. This method provides a direct route to chiral pyrimidine derivatives. For example, reaction with a chiral amino alcohol would yield a product with defined stereochemistry, which could be a valuable intermediate for biologically active targets.

While direct examples involving this compound are specific to proprietary research, the principle is widely applied. Studies on the analogous 2-chloro-5-iodopyridine (B1352245) have shown that palladium-catalyzed aminations using chiral ligands like BINAP can proceed with high selectivity. thieme-connect.com This methodology is directly translatable to this compound, allowing for the stereoselective formation of C-N bonds, a critical step in the synthesis of many pharmaceutical agents. The field of stereoselective synthesis of cyclic amino acid derivatives frequently utilizes transition metal-mediated reactions on heterocyclic scaffolds, further underscoring the potential of this building block. uio.no

| Reaction Type | Chiral Component | Resulting Product | Significance |

| Nucleophilic Aromatic Substitution (SNAr) | Enantiopure Amine/Alcohol | Chiral 2-substituted pyrimidine | Direct introduction of a stereocenter. |

| Palladium-Catalyzed Amination | Chiral Ligand (e.g., BINAP) | Enantioenriched 5-aminopyrimidine | Catalytic control of stereochemistry. |

| A data table illustrating pathways to chiral compounds using this compound. |

Precursor for Advanced Synthetic Intermediates

Beyond its role in constructing the final complex target, this compound is frequently used to generate other advanced synthetic intermediates. Its dual halogenation allows it to act as a versatile platform from which a wide array of more functionalized pyrimidines can be accessed.

Utility in Fragment-Based Drug Discovery Libraries

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug development. It involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

This compound is an ideal scaffold for an FBDD library. chemimpex.com Its molecular weight falls within the typical range for fragments, and its two reactive handles provide clear vectors for chemical elaboration. The pyrimidine core itself is a desirable feature, as it is a common motif in approved drugs and can participate in hydrogen bonding interactions with protein targets. Researchers can use this fragment as a starting point, using one halogen for initial elaboration and leaving the second as a handle for future optimization once a binding mode is confirmed. For instance, Sonogashira coupling at the C-5 position can introduce diverse alkynyl groups, creating a library of fragments to screen for initial hits. nih.goviucr.org

Role in Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules in "libraries." The orthogonal reactivity of this compound makes it exceptionally well-suited for this purpose. Chemists can exploit the differential reactivity of the C-Cl and C-I bonds to build libraries in a controlled, stepwise manner.

Typically, the more reactive C-5 iodo group is addressed first using milder palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). The more robust C-2 chloro group can then be functionalized under different conditions, often requiring higher temperatures or stronger nucleophiles for SNAr reactions. This two-step diversification allows for the generation of a large matrix of compounds from a single starting scaffold.

For example, starting with this compound, a library can be generated by first performing a Suzuki coupling with 10 different boronic acids at the C-5 position. Each of these 10 intermediates can then be reacted with 10 different amines via a Buchwald-Hartwig amination or simple SNAr at the C-2 position, resulting in a 10x10 library of 100 unique compounds.

| Position | Bond | Typical Reaction | Example Coupling Partner | Catalyst/Conditions |

| C-5 | C-I | Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base |

| C-5 | C-I | Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| C-5 | C-I | Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base |

| C-2 | C-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amine (e.g., Morpholine) | Heat, neat or in solvent |

| C-2 | C-Cl | Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst, Ligand, Base |

| A data table showing the orthogonal reactivity of this compound for combinatorial library synthesis. |

This powerful approach enables the efficient exploration of chemical space around the pyrimidine core, accelerating the discovery of molecules with desired biological or material properties. chemicalbook.com

Research Applications in Medicinal Chemistry

Role as an Intermediate in Pharmaceutical Agent Development

The distinct reactivity of the chlorine and iodine atoms on the pyrimidine (B1678525) ring of 2-Chloro-5-iodopyrimidine makes it an ideal starting material for creating complex molecules with diverse pharmacological activities. chemimpex.com Researchers leverage this compound to construct novel antiviral, anticancer, and enzyme-inhibiting drugs. chemimpex.com

Antiviral Compounds

This compound is a key intermediate in the synthesis of various antiviral compounds. chemimpex.com The pyrimidine core is a fundamental component of nucleosides, and by modifying this structure, scientists can create nucleoside analogs that interfere with viral replication. chemimpex.com For instance, the introduction of iodine at the 5-position can lead to the development of potent antiviral agents. scilit.com The development of such compounds is crucial in the ongoing search for effective treatments for viral diseases. researchgate.net

Anticancer Agents

In the field of oncology, this compound serves as a precursor for the synthesis of various anticancer agents. chemimpex.comlookchem.com Its ability to participate in cross-coupling reactions allows for the creation of complex molecular architectures that can interact with biological targets involved in cancer progression. chemicalbook.com For example, it has been used in the synthesis of N-benzoyl urea (B33335) compounds which have shown antitumorous properties. chemicalbook.com The synthesis involved reacting this compound with 2-fluorophenol (B130384) as an initial step to create an N-(2-nitrobenzoyl)-N'-[4-fluoro-3-(5-iodo-2-pyrimidinyloxy)phenyl]urea derivative. chemicalbook.com

Enzyme Inhibitors (e.g., PDE-V, PGES-1, Kinases)

This compound is instrumental in the development of various enzyme inhibitors, which are critical in treating a range of conditions. chemicalbook.comvulcanchem.com

Phosphodiesterase type 5 (PDE-V) Inhibitors: This compound is used to synthesize selective PDE-V inhibitors. chemicalbook.com A key intermediate, 2-chloro-5-(2-pyridyl)pyrimidine, is formed through a cross-coupling reaction between 2-pyridylzinc chloride and this compound. chemicalbook.com This reaction achieves a good yield and high purity of the desired product. chemicalbook.com

Prostaglandin (B15479496) E Synthase-1 (PGES-1) Inhibitors: The synthesis of PGES-1 inhibitors has also utilized this compound as a starting material. chemicalbook.com A multi-step synthesis, which includes the preparation of this compound from 5-iodopyrimidine-2-amine, leads to the formation of 4-(5-iodopyrimidin-2-yl)morpholine, an intermediate for PGES inhibitors. chemicalbook.com

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The development of pyrimidine-based kinase inhibitors often involves intermediates like this compound to build molecules that can target specific kinases involved in cell signaling pathways that promote tumor growth. mdpi.comnih.gov

Development of Pyrimidine-Based Therapeutics

The inherent biological relevance of the pyrimidine ring has led to its widespread use in the design of various therapeutic agents. nih.gov

Antimicrobial Agents

Halogenated pyrimidines, including derivatives of this compound, have demonstrated potential as antimicrobial agents. researchgate.netmdpi.com Research has shown that pyrimidine derivatives can exhibit a broad spectrum of activity against various bacterial and fungal species. researchgate.net For example, certain amino and halogenated pyrimidines have shown significant efficacy against Staphylococcus epidermidis and various fungal species. researchgate.net In some studies, halogenated pyrimidines have been shown to inhibit biofilm formation in bacteria like Staphylococcus aureus, a critical factor in persistent infections. mdpi.com

Nucleoside Analogs Synthesis and Application

This compound is a valuable precursor in the synthesis of nucleoside analogs. chemimpex.com These synthetic molecules mimic natural nucleosides and can be incorporated into DNA or RNA, thereby disrupting cellular processes or viral replication. chemimpex.com The synthesis of 5-iodopyrimidine (B189635) analogs is a key area of research for developing new therapeutic strategies. scilit.com These analogs have been investigated for their potential in treating viral infections and have shown promise in inhibiting viruses like the herpes simplex virus (HSV). researchgate.net

Below is a table summarizing the research applications of this compound and its derivatives discussed in this article.

| Application Area | Specific Target/Compound Class | Key Intermediate Synthesized from this compound | Therapeutic Potential |

| Antiviral | Viral Replication | 5-Iodopyrimidine nucleoside analogs | Treatment of viral infections like HSV scilit.comresearchgate.net |

| Anticancer | Cancer Cell Proliferation | N-(2-nitrobenzoyl)-N'-[4-fluoro-3-(5-iodo-2-pyrimidinyloxy)phenyl]urea | Antitumor activity chemicalbook.com |

| Enzyme Inhibition | PDE-V | 2-chloro-5-(2-pyridyl)pyrimidine | Treatment of conditions requiring PDE-V inhibition chemicalbook.com |

| Enzyme Inhibition | PGES-1 | 4-(5-iodopyrimidin-2-yl)morpholine | Anti-inflammatory and other conditions chemicalbook.com |

| Enzyme Inhibition | Kinases | Various pyrimidine-based kinase inhibitors | Anticancer therapy mdpi.comnih.gov |

| Antimicrobial | Bacterial and Fungal Pathogens | Halogenated pyrimidine derivatives | Treatment of bacterial and fungal infections researchgate.netmdpi.com |

| Nucleoside Analogs | DNA/RNA Synthesis | 5-Iodopyrimidine analogs | Antiviral and other therapeutic applications chemimpex.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The chemical scaffold of this compound serves as a valuable starting point for medicinal chemists in the design and synthesis of novel therapeutic agents. Its two distinct halogen atoms at the C2 and C5 positions offer orthogonal reactivity, allowing for selective functionalization and the systematic exploration of the chemical space around the pyrimidine core. This process is central to Structure-Activity Relationship (SAR) studies, which aim to identify the key structural features of a molecule that are responsible for its biological activity. By creating a library of derivatives and evaluating their effects, researchers can build a comprehensive understanding of how modifications to the parent structure influence its interaction with biological targets like enzymes or receptors. acs.org

The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to nucleophilic substitution, while the 5-position is more amenable to electrophilic substitution or cross-coupling reactions. semanticscholar.org The presence of the chlorine atom at C2 and the iodine atom at C5 on this compound provides two reliable handles for introducing a wide variety of substituents.

For instance, the C2-chloro group can be readily displaced by nucleophiles. This is exemplified in the synthesis of inhibitors for prostaglandin E synthetase (PGES-1), where this compound is refluxed with morpholine (B109124) to yield 4-(5-iodopyrimidin-2-yl)morpholine. chemicalbook.com In this derivative, the bulky morpholine ring replaces the chlorine, significantly altering the steric and electronic properties at the C2 position while leaving the C5-iodo group intact for potential subsequent modifications.

Conversely, the C5-iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl groups at the 5-position. This strategy was employed in the synthesis of a selective phosphodiesterase type 5 (PDE-V) inhibitor, where this compound was coupled with 2-pyridylzinc chloride to produce 2-chloro-5-(2-pyridyl)pyrimidine. chemicalbook.com Such modifications are crucial in kinase inhibitor development, where introducing specific aromatic rings can enhance binding to ATP-binding pockets.

A pertinent example of SAR exploration can be found in studies of related 5-iodopyrimidine analogs developed for antimicrobial applications. In one such study, researchers synthesized a series of 4-substituted-5-iodo-2-benzylthiopyrimidines starting from 4-chloro-5-iodo-2-benzylthiopyrimidine, a closely related structural analog. nih.gov By introducing different amines and hydrazones at the C4 position, they were able to probe the impact of these substituents on antibacterial and antifungal activity. nih.govresearchgate.net

The detailed findings from this research highlight clear SAR trends. nih.govijpsonline.com

Table 1: Antimicrobial Activity of Functionalized 5-Iodopyrimidine Derivatives

This table is interactive. You can sort and filter the data by clicking on the column headers.

Data sourced from research on 4-substituted-5-iodo-2-benzylthiopyrimidine analogs. nih.govijpsonline.com

Simple aromatic amine substitutions at the C4 position (compounds 3a-3e) failed to produce any significant antimicrobial activity. nih.gov

However, replacing the aromatic amine with a 2-pyridyl-amino group (compound 3f) resulted in a compound with good antifungal activity against Aspergillus niger, indicating a specific requirement for this heterocyclic moiety for antifungal effects. nih.govresearchgate.net

The conversion of the C4 substituent into various Schiff bases (compounds 4a-4h) led to the emergence of antibacterial properties. nih.gov

Within the Schiff base series, the nature of the aldehyde-derived substituent was critical. Electron-donating groups on the phenyl ring, such as methoxy (B1213986) (4c) and dimethylamino (4d), were favorable for antibacterial activity, as was an unsubstituted phenyl ring (4a). In contrast, electron-withdrawing groups like chloro (4b) and nitro (4e) resulted in inactive compounds. nih.gov

Replacing the phenyl ring with other aromatic systems revealed that heterocycles like furan (B31954) (4f) were not beneficial, while thiophene (B33073) (4g) and pyridine (B92270) (4h) restored good antibacterial activity. nih.govijpsonline.com

These SAR studies underscore the utility of the this compound scaffold and its analogs. The ability to selectively and sequentially modify different positions on the pyrimidine ring allows researchers to fine-tune the structure of a lead compound to optimize its biological activity, selectivity, and other pharmaceutically relevant properties, thereby accelerating the discovery of new drug candidates. nih.govfrontiersin.org

Research Applications in Agricultural Chemistry

Intermediate for Agrochemically Active Compounds

2-Chloro-5-iodopyrimidine serves as a crucial precursor in the multi-step synthesis of various biologically active molecules for the agricultural sector. chemicalbook.com Its halogenated pyrimidine (B1678525) structure allows for selective chemical modifications, making it an essential component in the development of new crop protection agents. chemimpex.comchemimpex.com

The utility of this compound as an intermediate is well-documented in the synthesis of novel herbicides. Pyrimidine derivatives are a known class of compounds with herbicidal activity. google.com The core structure of this compound is incorporated into more complex molecules that exhibit weed-killing properties.

A notable application is in the creation of substituted pyrimidine carboxylic acids, a class of compounds investigated for their herbicidal effects. googleapis.comgoogleapis.com For instance, a derivative, 6-Amino-2-chloro-5-iodopyrimidine-4-carboxylic acid methyl ester, is a key starting material for synthesizing advanced herbicidal compounds. googleapis.comgoogleapis.com This intermediate undergoes palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to introduce new functional groups at the 5-position of the pyrimidine ring. googleapis.com

In a specific synthetic pathway detailed in patent literature, 6-Amino-2-chloro-5-iodopyrimidine-4-carboxylic acid methyl ester is reacted with an organometallic compound like vinyltributylstannane. googleapis.comgoogleapis.com This reaction, catalyzed by a palladium complex, replaces the iodo group with a vinyl group, leading to the formation of 6-Amino-2-chloro-5-vinylpyrimidine-4-carboxylic acid methyl ester, a precursor to herbicidally active molecules. googleapis.comgoogleapis.com

Table 1: Example of a Palladium-Catalyzed Reaction in Herbicide Synthesis

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

| 6-Amino-2-chloro-5-iodopyrimidine-4-carboxylic acid methyl ester | Vinyltributylstannane | Bis(triphenylphosphine)palladium(II) dichloride | 6-Amino-2-chloro-5-vinylpyrimidine-4-carboxylic acid methyl ester | 70% | googleapis.com |

This strategic use of a this compound derivative highlights its role as a foundational scaffold for building complex herbicides. googleapis.comgoogleapis.com

This compound also functions as a key intermediate in the development of new fungicidal agents. chemimpex.com Pyrimidine compounds are recognized for their potential as pesticides, including fungicides. patsnap.com The synthesis of novel pyrimidine analogs often involves leveraging the reactivity of halogenated precursors like this compound to build molecules with desired antifungal properties. patsnap.comnih.gov

Research has demonstrated that derivatives of 5-iodopyrimidine (B189635) are effective scaffolds for creating compounds with significant antimicrobial activity. nih.gov For example, synthetic pathways have been developed where a 5-iodopyrimidine core is chemically modified to produce a range of analogs. In one study, 4-chloro-5-iodo-2-benzylthiopyrimidine was synthesized and subsequently reacted with various amines to create a library of compounds. nih.gov Several of these resulting molecules were found to exhibit good antifungal activity against pathogens like Aspergillus niger. nih.gov

While direct synthesis routes starting from this compound are part of industrial research, the principles are demonstrated in the synthesis of related structures. For instance, 2-chloro-5-hydroxypyrimidine, a closely related compound, is an important raw material for synthesizing compounds with antifungal functions. patsnap.com The general strategy involves using the reactive chloro group for nucleophilic substitution and the iodo group for cross-coupling reactions to introduce diverse substituents, ultimately leading to the discovery of new potential fungicides. researchgate.net

Research Applications in Material Science

Synthesis of Specialty Polymers and Advanced Materials

2-Chloro-5-iodopyrimidine serves as a crucial intermediate in the creation of specialty polymers and other advanced materials. chemimpex.com Its bifunctional nature, arising from the differing reactivity of the chloro and iodo substituents, enables its incorporation into polymer backbones or as a pendant group, thereby imparting specific properties to the resulting material.

One notable application is in the synthesis of thioethers, which can be further transformed into various functional materials. For instance, the reaction of this compound with xanthates can produce thioether products in high yields. mdpi.com The differing activities of the halogen atoms allow for selective reactions, with the iodine typically being more reactive in cross-coupling reactions. This differential reactivity is a key advantage in the stepwise construction of complex polymer structures.

The resulting polymers can be designed to have specific thermal, mechanical, or electronic properties, making them suitable for a variety of high-performance applications, including advanced coatings and specialty films. A patent has been granted for a polymer that includes this compound in its structure, highlighting its commercial relevance in the polymer industry. google.com

Table 1: Selected Reactions for Specialty Polymer Synthesis

| Reactant(s) | Product Type | Potential Application |

| This compound, Xanthates | Thioether-functionalized pyrimidines | Advanced material intermediates |

| This compound, Various monomers | Specialty polymers | High-performance coatings, films |

Precursor for Optoelectronic Materials

The pyrimidine (B1678525) core of this compound is electron-deficient, a desirable characteristic for materials used in optoelectronics. researchgate.net This electron-withdrawing nature, combined with the ability to introduce various functional groups through its halogenated positions, makes it an excellent precursor for the synthesis of π-conjugated materials with tailored electronic and photophysical properties. researchgate.net

These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The introduction of the pyrimidine moiety can influence the energy levels (HOMO/LUMO) of the resulting material, which is a critical factor in device performance.

Research has demonstrated the synthesis of bis- and tris(arylethynyl)pyrimidine oligomers starting from chloropyrimidines and iodopyrimidines. researchgate.net These molecules, when functionalized with electron-donating groups, exhibit interesting fluorescence properties, with the inclusion of ethynyl (B1212043) linkers leading to a red-shift in absorption and emission spectra and improved fluorescence quantum yields. researchgate.net A related compound, 2-chloro-5-fluoropyrimidine, is used to synthesize ligands for iridium complexes that have shown high external quantum efficiencies in OLEDs. ossila.com

Table 2: Optoelectronic Properties of Pyrimidine-Based Materials

| Material Type | Key Feature | Potential Application |

| π-conjugated pyrimidine derivatives | Tunable electronic properties | Organic electronics |

| Arylethynylpyrimidine oligomers | Enhanced fluorescence | Light-emitting materials |

| Iridium complexes with pyrimidine-based ligands | High quantum efficiency | OLEDs |

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. taylorfrancis.commdpi.com The designability of these materials allows for the creation of porous structures with applications in gas storage, separation, and catalysis. taylorfrancis.com

This compound can be modified to act as a ligand for the construction of coordination polymers and MOFs. For example, after a Sonogashira-Hagihara cross-coupling reaction with an alkyne, the resulting ethynylpyrimidine derivative can serve as a building block for these frameworks. nih.gov The chloro group can also be transformed into other functional groups like thiols or amines to facilitate coordination with metal centers. nih.gov The ability to pre-design the organic linker with specific functionalities is a cornerstone of MOF chemistry. researchgate.net

The pyrimidine nitrogen atoms can also directly coordinate with metal ions, offering another route for incorporation into these extended structures. The resulting MOFs can exhibit properties derived from both the metal centers and the functionalized pyrimidine ligands, leading to materials with unique catalytic or sorption capabilities.

Table 3: Components and Applications of Pyrimidine-Based Coordination Polymers/MOFs

| Component | Role | Potential Application |

| This compound derivative | Organic Ligand | Gas storage, separation, catalysis |

| Metal Ions/Clusters | Nodes | Structural framework |

| Functionalized Pyrimidine | Active Site | Enhanced catalytic activity |

Computational and Theoretical Investigations of 2 Chloro 5 Iodopyrimidine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic properties and inherent reactivity of 2-Chloro-5-iodopyrimidine. epstem.netyyu.edu.tr These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

The foundational properties of this compound have been computed and are available through public databases. These descriptors offer a baseline for understanding its physicochemical profile. uni.lu

Interactive Data Table: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂ClIN₂ | uni.lu |

| Molecular Weight | 240.43 g/mol | |

| Monoisotopic Mass | 239.89513 Da | uni.lu |

| IUPAC Name | This compound | uni.lufishersci.no |

| InChIKey | WSZRCNZXKKTLQE-UHFFFAOYSA-N | uni.lu |

| XLogP3-AA (Predicted) | 1.8 | uni.luambeed.com |

DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, are commonly used to optimize the geometry of pyrimidine (B1678525) derivatives and calculate their electronic parameters. epstem.netsamipubco.com Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netyyu.edu.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. epstem.netyyu.edu.trsamipubco.com

For this compound, the pyrimidine ring nitrogens, along with the electronegative chlorine and iodine substituents, significantly influence the electron density distribution across the aromatic ring. This creates a specific molecular electrostatic potential map, highlighting regions susceptible to nucleophilic or electrophilic attack and governing the molecule's interaction with other chemical species.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. ijpras.commdpi.com This method is instrumental in structure-based drug design for identifying and optimizing potential therapeutic agents. ijpras.com While specific docking studies for this compound are not prevalent in the literature, the behavior of structurally similar pyrimidine derivatives provides a strong basis for predicting its potential biological interactions.

Pyrimidine-based compounds are well-known inhibitors of various protein kinases, often by competing with ATP at the enzyme's active site. nih.gov Docking studies on these analogues reveal common binding patterns that are likely transferable to this compound. The pyrimidine core frequently serves as a scaffold that forms crucial hydrogen bonds with the "hinge" region of the kinase active site. nih.gov

Interactive Data Table: Predicted Biological Interactions of a this compound Scaffold

| Molecular Moiety | Potential Interaction Type | Typical Interacting Residues (Example) | Citation for Analogy |

| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Hinge Region Backbone Amides (e.g., Cys, Thr) | nih.gov |

| Chloro Group (at C2) | Halogen Bond / Hydrophobic Interaction | Hydrophobic Pockets, Carbonyl Oxygens | |

| Iodo Group (at C5) | Halogen Bond / Hydrophobic Interaction | Gatekeeper Residue, Hydrophobic Pockets | |

| Pyrimidine Ring | π-π Stacking | Aromatic Residues (e.g., Phe, Tyr) |

In a hypothetical docking scenario, the nitrogen atoms of the this compound ring would likely act as hydrogen bond acceptors, anchoring the molecule to the protein's hinge. The halogen atoms at the C2 and C5 positions can play a significant role in modulating binding affinity and selectivity. The chlorine and, particularly, the larger iodine atom can form halogen bonds—a type of noncovalent interaction—with electron-rich atoms like oxygen or engage in favorable hydrophobic interactions within the binding pocket. nih.gov These computational models are invaluable for generating hypotheses and guiding the synthesis of more potent and selective derivatives.

Conformational Analysis and Tautomeric Studies

Conformational analysis of this compound is relatively straightforward due to the rigid, aromatic nature of the pyrimidine ring, which limits its conformational flexibility. The primary focus of theoretical studies in this area is often on tautomerism, a phenomenon of significant importance for heterocyclic compounds like pyrimidines. mdpi.com

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. mdpi.com The relative stability of different tautomers can be profoundly influenced by factors such as substitution patterns and the polarity of the environment (solvent). mdpi.com An important issue regarding nucleic acid bases is tautomerism, as each base can exist in several forms differing in the position of a labile hydrogen atom. mdpi.com

While this compound itself does not possess the hydroxyl or amino groups that typically lead to common keto-enol or imine-amine tautomerism, its derivatives or its behavior under protonation could involve tautomeric equilibria. For related systems like hydroxypyrimidines and aminopyrimidines, quantum chemical calculations using DFT and other ab initio methods are the primary tools for investigating tautomeric preferences. researchgate.netwiley.comacs.org These studies calculate the relative energies and Gibbs free energies of different tautomeric forms in both the gas phase and in solution, predicting which form is most stable. researchgate.net For instance, computational analyses have been used to explore amine-imine tautomerization in various 2-aminopyrimidine (B69317) derivatives, revealing the energetic landscape of the proton transfer process. wiley.com Such theoretical investigations are crucial because the specific tautomeric form of a molecule can dramatically affect its biological activity and receptor binding profile.

Reaction Pathway Analysis and Mechanistic Predictions

Computational chemistry provides powerful tools for analyzing reaction pathways and predicting the mechanisms of reactions involving this compound. This is particularly relevant for understanding its reactivity in synthetically important transformations like palladium-catalyzed cross-coupling reactions.